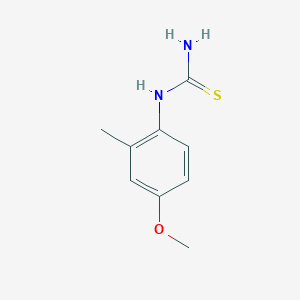
2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H14N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-ethylpyrrole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
科学研究应用
2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.
相似化合物的比较
- 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine
- 2-(1-propyl-1H-pyrrol-2-yl)ethan-1-amine
- 2-(1-butyl-1H-pyrrol-2-yl)ethan-1-amine
Comparison: Compared to its analogs, 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific applications where other analogs may not be as effective.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine involves the reaction of 1-ethyl-2-pyrrolidinone with ethyl bromoacetate to form 2-(1-ethyl-1H-pyrrol-2-yl)acetic acid. This intermediate is then reduced with lithium aluminum hydride to form the desired product.", "Starting Materials": ["1-ethyl-2-pyrrolidinone", "ethyl bromoacetate", "lithium aluminum hydride"], "Reaction": [ "Step 1: React 1-ethyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-(1-ethyl-1H-pyrrol-2-yl)acetic acid.", "Step 2: Reduce 2-(1-ethyl-1H-pyrrol-2-yl)acetic acid with lithium aluminum hydride in anhydrous ether to form 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine." ] } | |
CAS 编号 |
1354777-29-9 |
分子式 |
C8H14N2 |
分子量 |
138.21 g/mol |
IUPAC 名称 |
2-(1-ethylpyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3 |
InChI 键 |
UZHJWWNKUFBJHO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C1CCN |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



